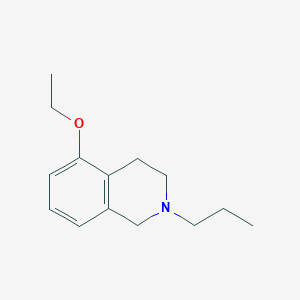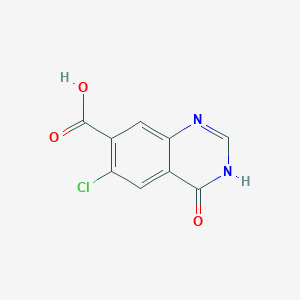
4-((furan-2-ylmethyl)amino)-5-(hydroxymethyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((furan-2-ylmethyl)amino)-5-(hydroxymethyl)pyrimidin-2(1H)-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidinone core substituted with a furan-2-ylmethylamino group and a hydroxymethyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((furan-2-ylmethyl)amino)-5-(hydroxymethyl)pyrimidin-2(1H)-one typically involves the reaction of furan-2-ylmethylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((furan-2-ylmethyl)amino)-5-(hydroxymethyl)pyrimidin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan-2-ylmethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce an alcohol or amine.
Aplicaciones Científicas De Investigación
4-((furan-2-ylmethyl)amino)-5-(hydroxymethyl)pyrimidin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 4-((furan-2-ylmethyl)amino)-5-(hydroxymethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((furan-2-ylmethyl)amino)-5-methylpyrimidin-2(1H)-one
- 4-((furan-2-ylmethyl)amino)-5-(hydroxymethyl)thiazol-2(1H)-one
- 4-((furan-2-ylmethyl)amino)-5-(hydroxymethyl)imidazol-2(1H)-one
Uniqueness
4-((furan-2-ylmethyl)amino)-5-(hydroxymethyl)pyrimidin-2(1H)-one stands out due to its unique combination of a furan-2-ylmethylamino group and a hydroxymethyl group on a pyrimidinone core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11N3O3 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
6-(furan-2-ylmethylamino)-5-(hydroxymethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H11N3O3/c14-6-7-4-12-10(15)13-9(7)11-5-8-2-1-3-16-8/h1-4,14H,5-6H2,(H2,11,12,13,15) |
Clave InChI |
UOOVCMURVPTHAX-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CNC2=C(C=NC(=O)N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)






![Benzo[g]quinoline-4-carboxylic acid](/img/structure/B11884557.png)



![1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11884577.png)

